Prolinamide, D-

Description

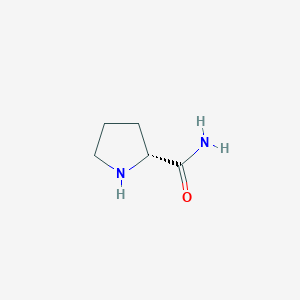

Structure

3D Structure

Properties

IUPAC Name |

(2R)-pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332253 | |

| Record name | D-Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62937-45-5 | |

| Record name | (2R)-2-Pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62937-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolinamide, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062937455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROLINAMIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF49N0MKS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of (2R)-pyrrolidine-2-carboxamide

(2R)-pyrrolidine-2-carboxamide , also known as L-prolinamide, is a crucial chiral intermediate in the synthesis of various pharmaceuticals and peptides.[1][2] Its stereospecific structure makes it a valuable building block in asymmetric synthesis. This guide provides a detailed overview of the primary synthetic protocols for (2R)-pyrrolidine-2-carboxamide, complete with experimental details, quantitative data, and process visualizations.

Core Synthesis Methodologies

The synthesis of (2R)-pyrrolidine-2-carboxamide predominantly commences from the readily available and chiral starting material, L-proline. Two primary routes have been well-established:

-

Synthesis via L-Proline-N-carboxyl-anhydride (NCA): This method involves the initial activation of L-proline to form an N-carboxyl-anhydride intermediate, which is subsequently subjected to ammonolysis.

-

Direct Amidation of L-Proline Derivatives: This approach typically involves the conversion of L-proline into an activated derivative, such as an ester or an acid chloride, followed by reaction with ammonia.

Method 1: Synthesis via L-Proline-N-carboxyl-anhydride (NCA)

This robust method proceeds in two main stages: the formation of the L-proline-N-carboxyl-anhydride intermediate and its subsequent conversion to L-prolinamide.

Experimental Protocol

Step 1: Synthesis of L-Proline-N-carboxyl-anhydride

This step involves the reaction of L-proline with a phosgene equivalent, such as triphosgene, diphosgene, or phosgene itself, to form an intermediate L-proline carbamoyl chloride. This intermediate is then cyclized in the presence of a base to yield the L-proline-N-carboxyl-anhydride.[1][3]

-

Materials: L-proline, Triphosgene (or phosgene/diphosgene), Anhydrous Tetrahydrofuran (THF) (or other aprotic solvents like 1,4-dioxane, dichloromethane, chloroform, acetonitrile), Triethylamine (or other bases like pyridine, tributylamine).[1][3][4]

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), a suspension of L-proline and triphosgene in anhydrous THF is prepared at 20-25°C.[1]

-

The mixture is heated to 30-40°C and stirred for approximately 70 minutes until the solution becomes clear, indicating the formation of L-proline carbamoyl chloride.[1]

-

The reaction is stirred for an additional 30 minutes at the same temperature.[1]

-

The solution is then concentrated under reduced pressure to remove dissolved HCl gas.[1]

-

The reaction mixture is cooled to 0°C, and dry triethylamine is added dropwise over 30 minutes.[1]

-

The reaction is stirred for another 30 minutes at 0-5°C to facilitate the formation of L-proline-N-carboxyl-anhydride.[1]

-

Step 2: Ammonolysis of L-Proline-N-carboxyl-anhydride

The formed L-proline-N-carboxyl-anhydride is then reacted with ammonia to yield the final product, (2R)-pyrrolidine-2-carboxamide.

-

Materials: L-Proline-N-carboxyl-anhydride solution, Ammonia (gas or solution).

-

Procedure:

-

The THF solution containing L-proline-N-carboxyl-anhydride is cooled to between -15°C and -10°C.[3]

-

Ammonia gas is slowly passed through the solution.[3]

-

After the addition of ammonia, the reaction mixture is stirred at 20-25°C for 30 minutes.[3]

-

The completion of the reaction can be monitored by HPLC.[3]

-

The solution is then warmed to 40°C for 1 hour to remove excess ammonia.[3]

-

The mixture is cooled to 0°C, and the precipitated white solid (L-prolinamide) is collected by filtration.[3]

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | L-Proline | [1] |

| Key Reagents | Triphosgene, Triethylamine, Ammonia | [1][3] |

| Solvent | Anhydrous THF | [1] |

| Crude Yield | 85% | [3] |

| Purity (HPLC) | 96.3% | [3] |

Process Workflow Diagram

Caption: Workflow for the synthesis of (2R)-pyrrolidine-2-carboxamide via the NCA intermediate.

Method 2: Direct Amidation of L-Proline Derivatives

A more direct approach involves the formation of an L-proline ester, which is then subjected to amidation.

Experimental Protocol

Step 1: Esterification of L-Proline

L-proline is first converted to its methyl ester hydrochloride using thionyl chloride in methanol.

-

Materials: L-proline, Methanol, Thionyl chloride.

-

Procedure:

-

L-proline is suspended in methanol and the mixture is cooled to 0 to -10°C.[5]

-

Thionyl chloride is added dropwise while maintaining the temperature.[5]

-

After the addition is complete, the reaction mixture is heated to reflux for 1-2 hours.[5]

-

The solvent is then evaporated under reduced pressure to yield L-proline methyl ester hydrochloride as a yellow oil.[6]

-

Step 2: Amidation of L-Proline Methyl Ester

The resulting ester is then reacted with ammonia to produce L-prolinamide.

-

Materials: L-proline methyl ester hydrochloride, Methanol (or ethanol, isopropanol), Ammonia (gas or aqueous solution).

-

Procedure:

-

The crude L-proline methyl ester hydrochloride is dissolved in methanol.

-

The solution is treated with ammonia (either by bubbling ammonia gas or adding an ammonia solution).

-

The reaction progress is monitored, and upon completion, the solvent is evaporated to yield the crude prolinamide product. The crude product contains prolinamide, prolinamide hydrochloride, and ammonium chloride.[5]

-

Step 3: Purification

The crude product requires purification to remove byproducts.

-

Materials: Crude prolinamide, Organic solvent (e.g., ethyl acetate), Concentrated alkali solution.

-

Procedure:

-

The crude product is dissolved in an organic solvent.[5]

-

A concentrated alkali solution is added to neutralize the hydrochloride salts.[5]

-

The precipitated solids (ammonium chloride) are filtered off.[5]

-

The organic layer is separated, and the aqueous layer is extracted again with the organic solvent.[5]

-

The combined organic layers are concentrated under reduced pressure.[5]

-

The final product is obtained by recrystallization from a suitable solvent like ethyl acetate.[5]

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | L-Proline | [5] |

| Key Reagents | Thionyl chloride, Methanol, Ammonia | [5] |

| Purification | Neutralization and Recrystallization | [5] |

| Advantage | Avoids the use of phosgene derivatives |

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of (2R)-pyrrolidine-2-carboxamide via direct amidation.

Conclusion

The synthesis of (2R)-pyrrolidine-2-carboxamide is well-established, with the L-proline-N-carboxyl-anhydride route being a prominent and high-yielding method. The direct amidation of L-proline esters offers a viable alternative that avoids the use of hazardous phosgene derivatives. The choice of synthetic route will depend on factors such as scale, available reagents, and safety considerations. Both methods provide access to this important chiral building block, which is essential for the development of novel therapeutics.

References

- 1. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]

- 4. CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]

- 5. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]

- 6. CN102180823B - A kind of method of refining prolinamide - Google Patents [patents.google.com]

An In-depth Technical Guide to D-Prolinamide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of D-Prolinamide. The information is curated to support research and development efforts in medicinal chemistry, asymmetric synthesis, and related scientific fields.

Chemical Properties and Structure

D-Prolinamide, the amide derivative of the D-isomer of the amino acid proline, is a chiral molecule widely employed as a building block and organocatalyst in asymmetric synthesis. Its rigid pyrrolidine ring structure imparts unique stereochemical control in chemical reactions.

Physicochemical Properties

A summary of the key physicochemical properties of D-Prolinamide is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-pyrrolidine-2-carboxamide | [1] |

| CAS Number | 62937-45-5 | [1] |

| Molecular Formula | C₅H₁₀N₂O | [1] |

| Molecular Weight | 114.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 95-97 °C | [] |

| Boiling Point | 303.6 ± 31.0 °C (Predicted) | [] |

| Solubility | Soluble in water, DMSO, and Ethanol. | [] |

| pKa (Predicted) | 16.21 ± 0.20 | [1] |

| Optical Activity | [α]/D +110±3°, c = 2 in ethanol | [] |

Chemical Structure

The chemical structure of D-Prolinamide is characterized by a pyrrolidine ring with a carboxamide group at the C2 position, which is a chiral center with R-configuration.

Caption: 2D structure of D-Prolinamide.

Experimental Protocols

This section details key experimental procedures involving D-Prolinamide, focusing on its synthesis and analytical separation.

Synthesis of D-Prolinamide

While several synthetic routes are described in patent literature, a general and scalable laboratory synthesis can be adapted from established methods for amide formation from amino acids. A biocatalytic approach has also been demonstrated for the L-enantiomer, which could potentially be adapted for D-Prolinamide.[3] A common chemical synthesis pathway involves the following conceptual steps:

References

An In-depth Technical Guide to D-Prolinamide (CAS Number: 62937-45-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Prolinamide, with the CAS number 62937-45-5, is a chiral molecule derived from the amino acid D-proline. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in asymmetric organocatalysis, and explores its potential in drug discovery, particularly in relation to the glucocorticoid receptor and neuroprotection. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and pharmacology, facilitating further investigation and application of this versatile compound.

Chemical and Physical Properties

D-Prolinamide, also known as (R)-Pyrrolidine-2-carboxamide, is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 62937-45-5 | [1][2][3] |

| Molecular Formula | C₅H₁₀N₂O | [1][2][3] |

| Molecular Weight | 114.15 g/mol | [2][3] |

| Appearance | White to off-white powder/crystals | [1][2] |

| Melting Point | 101-103 °C | [2] |

| Optical Rotation | [α]²⁰/D +110 ± 3° (c = 2 in ethanol) | [2] |

| Purity | ≥99% (NT) | [2] |

| Synonyms | (R)-Pyrrolidine-2-carboxamide, D-Pro-NH₂ | [1] |

Synthesis of D-Prolinamide

A laboratory-scale synthesis of D-Prolinamide can be achieved through a multi-step process starting from D-proline methyl ester. The following protocol is adapted from established chemical literature.[3]

Experimental Protocol: Laboratory Synthesis of D-Prolinamide

Step 1: Protection of D-Proline Methyl Ester

-

Dissolve D-proline methyl ester (1 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.05 equivalents) in dichloromethane dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-D-proline methyl ester.

Step 2: Amidation

-

Dissolve the N-Cbz-D-proline methyl ester (1 equivalent) in methanol.

-

Cool the solution to 0 °C and bubble ammonia gas through the solution for 2-3 hours.

-

Seal the reaction vessel and stir at room temperature for 24-48 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

-

The resulting crude N-Cbz-D-prolinamide can be purified by column chromatography on silica gel.

Step 3: Deprotection

-

Dissolve the purified N-Cbz-D-prolinamide (1 equivalent) in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield D-Prolinamide.

-

The final product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain a pure crystalline solid.

Characterization Data: The synthesized D-Prolinamide should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The optical rotation should be measured to confirm the enantiomeric purity.

Caption: Mechanism of the D-Prolinamide catalyzed aldol reaction.

Potential Applications in Drug Discovery

Beyond its utility in organic synthesis, D-Prolinamide and its derivatives have shown promise in the field of drug discovery.

Glucocorticoid Receptor Agonism

A derivative of D-prolinamide has been identified as a highly potent, nonsteroidal agonist of the glucocorticoid receptor (GR). [4]This suggests that the D-prolinamide scaffold could be a valuable starting point for the design of novel selective glucocorticoid receptor modulators (SGRMs) with potentially improved therapeutic profiles.

Experimental Protocol: Glucocorticoid Receptor Binding Assay

To assess the binding affinity of D-Prolinamide or its derivatives to the glucocorticoid receptor, a competitive radioligand binding assay can be performed. [5]

-

Prepare a cytosolic extract from cells expressing the glucocorticoid receptor (e.g., A549 cells).

-

In a 96-well plate, incubate the cytosolic extract with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the test compound (D-Prolinamide).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled dexamethasone).

-

Incubate the plate at 4°C for 18-24 hours to allow binding to reach equilibrium.

-

Separate the bound from free radioligand using a method such as charcoal adsorption or filtration.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow for a Glucocorticoid Receptor Binding Assay

Caption: A typical workflow for a competitive GR binding assay.

Neuroprotection

Proline-rich polypeptides have been investigated for their neuroprotective effects. [6]While direct evidence for D-Prolinamide is currently limited, its structural similarity to proline suggests it may have potential in modulating neuronal pathways and offering protection against neurodegenerative processes. Further research is warranted to explore this potential application. The neuroprotective effects of related compounds are often mediated through signaling pathways that reduce oxidative stress and apoptosis.

General Neuroprotective Signaling Pathways

Caption: Potential signaling pathways involved in neuroprotection.

Conclusion

D-Prolinamide is a versatile chiral building block with significant applications in asymmetric organocatalysis. Its utility in synthesizing enantiomerically enriched molecules makes it a valuable tool for synthetic chemists. Furthermore, the emerging evidence of the biological activity of its derivatives, particularly as glucocorticoid receptor agonists, opens up exciting avenues for its use in drug discovery and development. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers to explore and expand upon the applications of D-Prolinamide. Further investigations into its quantitative performance in organocatalysis with a broader range of substrates, its specific binding affinity for various receptors, and its potential neuroprotective effects are highly encouraged.

References

- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid Receptor Transcription Factor Assay Kit (Colorimetric) (ab207207) is not available | Abcam [abcam.com]

- 3. CN103360296A - New synthetic method of high-optical activity prolinamide - Google Patents [patents.google.com]

- 4. Design and x-ray crystal structures of high-potency nonsteroidal glucocorticoid agonists exploiting a novel binding site on the receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Neuroprotective action of proline-rich polypeptide-1 in β-amyloid induced neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of D-Prolinamide in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric organocatalysis, small chiral organic molecules are utilized to catalyze stereoselective transformations, offering a powerful alternative to traditional metal-based catalysts. Among these, derivatives of the amino acid proline have emerged as exceptionally versatile and effective catalysts. D-prolinamide, derived from D-proline, leverages a secondary amine for enamine-based activation while incorporating an amide functionality that plays a crucial role in the stereochemical control of the reaction. This guide provides an in-depth exploration of the core mechanisms, experimental considerations, and key applications of D-prolinamide and its derivatives in asymmetric catalysis, a cornerstone for the synthesis of chiral molecules in pharmaceutical development. The catalytic pathway is analogous to that of L-prolinamide, with the D-configuration catalyst yielding the opposite product enantiomer.

Core Catalytic Mechanism: Enamine Catalysis

The primary mechanism through which D-prolinamide catalyzes reactions such as aldol and Michael additions is via enamine formation.[1][2][3] This pathway is analogous to the mechanism employed by natural Class I aldolase enzymes.[1][3] The catalytic cycle can be dissected into three key stages: enamine formation, stereoselective C-C bond formation, and catalyst regeneration.

-

Enamine Formation: The cycle begins with the nucleophilic attack of the secondary amine of D-prolinamide onto a carbonyl donor (e.g., a ketone or aldehyde), followed by dehydration, to form a chiral enamine intermediate.[1][2][3] This step transforms the carbonyl compound into a more reactive nucleophile.

-

C-C Bond Formation and Stereocontrol: The enamine then attacks an electrophilic acceptor, such as an aldehyde in an aldol reaction or a nitroalkene in a Michael addition.[1][4] The stereoselectivity of this step is directed by a network of non-covalent interactions in the transition state. Quantum mechanics calculations have revealed that hydrogen bonds between the amide N-H group of the catalyst and the electrophile are critical for high enantioselectivity.[5][6] This interaction not only activates the electrophile but also rigidly orients it, favoring attack on one of its two prochiral faces. The chiral pyrrolidine ring provides the steric framework that dictates this facial selectivity.

-

Catalyst Regeneration: Following the C-C bond formation, the resulting iminium ion is hydrolyzed, which releases the chiral product and regenerates the D-prolinamide catalyst, allowing it to re-enter the catalytic cycle.[7]

The following diagram illustrates the general enamine catalytic cycle for a D-prolinamide catalyzed aldol reaction.

Caption: General enamine catalytic cycle for D-prolinamide.

Key Mechanistic Insights and Catalyst Design

The efficiency and stereoselectivity of prolinamide catalysts are highly tunable through structural modifications. Research has highlighted several key factors:

-

The Amide N-H Bond: The acidity of the amide N-H proton is crucial. Studies show that enantioselectivity increases as the amide N-H becomes a more effective hydrogen bond donor.[5][6] This has led to the development of catalysts with electron-withdrawing groups on the amide substituent to enhance this interaction.

-

Additional Hydrogen-Bonding Groups: The incorporation of a terminal hydroxyl group, often from a chiral β-amino alcohol backbone, can significantly enhance both catalytic activity and enantioselectivity.[1][5][6] This hydroxyl group can form a second hydrogen bond with the electrophile, creating a more organized and rigid transition state.[1][5]

-

Steric Effects: The steric bulk of the substituents on the prolinamide framework can influence the preferred conformation of the enamine intermediate (s-trans vs. s-cis), which can dictate the diastereoselectivity of the reaction (syn vs. anti).[4]

The proposed transition state model below highlights the crucial hydrogen bonding network responsible for stereochemical induction.

Caption: Hydrogen bonding in the transition state.

Quantitative Data from Key Asymmetric Reactions

D-prolinamide and its derivatives have been successfully applied to a variety of asymmetric transformations. The following tables summarize representative data for the aldol and Michael addition reactions.

Table 1: D-Prolinamide Catalyzed Asymmetric Aldol Reactions

| Catalyst | Aldehyde (Electrophile) | Ketone (Nucleophile) | Cat. Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| 3h ¹ | 4-Nitrobenzaldehyde | Acetone | 20 | Neat | -25 | 85 | 93 | [6] |

| 3h ¹ | Benzaldehyde | Acetone | 20 | Neat | -25 | 72 | 86 | [6] |

| 3h ¹ | Cyclohexanecarboxaldehyde | Acetone | 20 | Neat | -25 | 78 | >99 | [6] |

| 3h ¹ | Isovaleraldehyde | Acetone | 10 | Neat | -25 | 65 | >99 | [6] |

| 10g ² | 4-Nitrobenzaldehyde | Chloroacetone | 20 | CH2Cl2 | RT | 42 | 86 | [1] |

| 33c ³ | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | H2O/iPrOH | RT | 95 | 98 | [1] |

¹Catalyst 3h is derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol.[6] The D-proline equivalent would yield the opposite enantiomer. ²Catalyst 10g is N-mesityl-prolinamide.[1] ³Catalyst 33c features terminal gem-phenyl substituents.[1]

Table 2: D-Prolinamide Catalyzed Asymmetric Michael Additions

| Catalyst | Michael Acceptor | Michael Donor | Cat. Loading (mol%) | Solvent | Time (d) | Yield (%) | ee (%) | Ref |

| Rotaxane 6a ⁴ | β-Nitrostyrene | Acetone | 10 | CH2Cl2 | 5 | 81 | 75 | [8] |

| Rotaxane 6b ⁵ | β-Nitrostyrene | Acetone | 10 | CH2Cl2 | 5 | 95 | 86 | [8] |

| 25e ⁶ | β-Nitrostyrene | Cyclohexanone | 10 | DMSO | - | >95 | 98 | [9] |

| 16m ⁷ | β-Nitrostyrene | Cyclohexanone | 20 | Neat | - | 98 | 84 | [9] |

⁴,⁵Catalysts 6a and 6b are interlocked prolinamides (rotaxanes).[8] ⁶Catalyst 25e is a prolinamide derived from a chiral β-amino alcohol. ⁷Catalyst 16m is a glucosamine-derived prolinamide.[9]

Experimental Protocols

Providing a standardized methodology is crucial for reproducibility. Below is a general protocol for a D-prolinamide catalyzed asymmetric aldol reaction.

General Procedure for Asymmetric Aldol Reaction

-

Reagent Preparation: Ensure all reagents and solvents are pure and dry, unless the reaction is explicitly run in an aqueous medium. Aldehydes should be freshly distilled or purified to remove acidic impurities.

-

Reaction Setup: To a vial equipped with a magnetic stir bar, add the D-prolinamide catalyst (e.g., 10-20 mol%).

-

Addition of Reagents: Add the ketone (often used as the solvent, e.g., "neat acetone") to the vial. Cool the mixture to the desired temperature (e.g., -25 °C) using a cryostat or an appropriate cooling bath.

-

Initiation: Add the aldehyde substrate dropwise to the cooled, stirring mixture.

-

Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time (typically 24-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated NH4Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the isolated product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

The following diagram outlines a typical experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Environmental Modulation of Chiral Prolinamide Catalysts for Stereodivergent Conjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

- 8. Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in [2]rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

A Comprehensive Technical Guide to the Solubility of D-Prolinamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of D-Prolinamide, a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents a logical synthesis workflow.

Core Executive Summary

D-Prolinamide exhibits solubility in a range of polar organic solvents, including dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol[1][]. While specific quantitative solubility data for D-Prolinamide is not extensively published, the solubility of its enantiomer, L-Prolinamide, has been systematically studied. As enantiomers possess identical physical properties in achiral environments, the quantitative solubility data for L-Prolinamide serves as a reliable and accurate proxy for the solubility of D-Prolinamide in the organic solvents detailed below. The provided data demonstrates that D-Prolinamide's solubility is significantly influenced by the solvent type and temperature.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x₁) of L-Prolinamide in various organic solvents at different temperatures, which can be considered equivalent to the solubility of D-Prolinamide under the same conditions[3].

Table 1: Mole Fraction Solubility (x₁) of L-Prolinamide in Various Organic Solvents [3]

| Temperature (K) | Tetrahydrofuran (x₁ * 10³) | n-Propanol (x₁ * 10³) | Acetone (x₁ * 10³) | Acetonitrile (x₁ * 10³) | Ethyl Acetate (x₁ * 10³) | N,N-Dimethylformamide (x₁ * 10²) | Isopropanol (x₁ * 10³) |

| 278.15 | 1.57 | 3.86 | 2.15 | 1.29 | 0.89 | 1.35 | 2.98 |

| 283.15 | 1.85 | 4.52 | 2.58 | 1.54 | 1.08 | 1.56 | 3.49 |

| 288.15 | 2.18 | 5.29 | 3.11 | 1.85 | 1.31 | 1.81 | 4.10 |

| 293.15 | 2.58 | 6.19 | 3.75 | 2.21 | 1.59 | 2.10 | 4.81 |

| 298.15 | 3.06 | 7.24 | 4.53 | 2.65 | 1.92 | 2.44 | 5.65 |

| 303.15 | 3.64 | 8.46 | 5.46 | 3.18 | 2.32 | 2.84 | 6.64 |

| 308.15 | 4.34 | 9.88 | 6.59 | 3.82 | 2.79 | 3.31 | 7.80 |

| 313.15 | 5.18 | 11.53 | 7.94 | 4.58 | 3.36 | 3.86 | 9.16 |

| 318.15 | 6.18 | 13.43 | 9.56 | 5.49 | 4.05 | 4.51 | 10.75 |

| 323.15 | 7.39 | 15.63 | 11.51 | 6.58 | 4.88 | 5.27 | 12.61 |

Note: The solubility of L-Prolinamide in n-heptane, n-hexane, and cyclohexane was found to be negligible across the studied temperature range.[3]

Experimental Protocols

The quantitative solubility data presented above was determined using a well-established gravimetric method[3][4][5][6]. This methodology provides a reliable and direct measurement of solute solubility in a given solvent.

Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of a solid compound in a solvent at various temperatures.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (accuracy ± 0.1 mg)

-

Syringe with a filter (pore size typically 0.45 µm)

-

Drying oven

Procedure:

-

Sample Preparation: An excess amount of the solid solute (D-Prolinamide) is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: The mixture is continuously stirred at a constant, controlled temperature using the thermostatic water bath. The system is allowed to stir for a sufficient time (typically several hours) to ensure that solid-liquid equilibrium is reached. Preliminary experiments are often conducted to determine the minimum time required to achieve equilibrium.

-

Sampling: Once equilibrium is established, stirring is stopped, and the solution is allowed to stand undisturbed for a period to allow the undissolved solid to settle. A sample of the clear supernatant is then carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being collected.

-

Mass Determination: The mass of the collected saturated solution is immediately determined by weighing the syringe.

-

Solvent Evaporation: The collected sample is transferred to a pre-weighed container, and the solvent is removed by evaporation. This is typically done in a drying oven at a temperature that is high enough to evaporate the solvent but low enough to avoid decomposition of the solute.

-

Final Weighing: After complete evaporation of the solvent, the container with the dried solute is cooled to room temperature in a desiccator and then weighed.

-

Calculation: The mass of the solute and the mass of the solvent in the collected sample are determined by subtraction. The mole fraction solubility is then calculated. This procedure is repeated for each desired temperature.

Visualization of D-Prolinamide Synthesis

D-Prolinamide can be synthesized from its corresponding amino acid, D-proline. A common laboratory and industrial-scale synthesis involves the formation of an ester intermediate followed by amidation[7]. The following diagram illustrates a logical workflow for this process.

Caption: Synthesis of D-Prolinamide from D-Proline.

Experimental Workflow for D-Prolinamide Synthesis

The following diagram outlines the key stages in a typical experimental workflow for the synthesis and purification of D-Prolinamide.

Caption: Experimental Workflow for D-Prolinamide Synthesis.

References

- 1. D-Prolinamide | 62937-45-5 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. CN102180823B - A kind of method of refining prolinamide - Google Patents [patents.google.com]

D-Prolinamide Stability Under Reaction Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of D-prolinamide under various reaction conditions. D-prolinamide, a chiral building block, is integral to the synthesis of enantiomerically pure pharmaceuticals and plays a crucial role in peptide chemistry and as an organocatalyst.[][2] Understanding its stability is paramount for optimizing reaction yields, ensuring product purity, and maintaining stereochemical integrity throughout the drug development process.

Physicochemical Properties and Solubility

D-Prolinamide is a white to off-white crystalline powder.[3] Its stability and reactivity are significantly influenced by its solubility in different solvent systems. The choice of solvent is critical as it affects not only the solubility of D-prolinamide but also the stability of enzymes in biocatalytic processes and can lead to undesired side reactions like ester formation in the presence of alcohols.[4]

Table 1: Solubility of D-Prolinamide in Various Solvents

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [3] |

| Dimethyl sulfoxide (DMSO) | Soluble | [3] |

| N,N-dimethylformamide (DMF) | Soluble | [3] |

| Methanol | Soluble | [3] |

| Ethanol | Soluble | [3] |

| 2-methyl-2-butanol (2M2B) | Low, but increases with NH3 or L-prolinamide | [4] |

| 1,4-dioxane | - | [4] |

| Tetrahydrofuran (THF) | - | [4] |

| Toluene | - | [4] |

| n-Butanol | Significantly higher than in iso-butanol or 2M2B | [4] |

Stability Considerations in Chemical Synthesis and Catalysis

The stability of D-prolinamide is a critical factor during its synthesis and when it is utilized as a precursor or catalyst in subsequent chemical transformations. The primary stability concerns include racemization, degradation, and catalyst deactivation.

Racemization

A significant challenge in the chemical synthesis of prolinamides is the propensity for racemization, particularly when using methods involving acyl chloride derivatives.[4][6] This loss of stereochemical purity is highly undesirable in the synthesis of enantiopure active pharmaceutical ingredients (APIs).

To mitigate racemization, biocatalytic methods employing enzymes like Candida antarctica lipase B (CalB) have been developed. These enzymatic approaches have demonstrated the ability to produce enantiomerically pure L-prolinamide (ee >99%) under optimized conditions, suggesting a similar potential for D-prolinamide synthesis.[4]

Table 2: Comparison of Synthesis Methods and Racemization Risk

| Synthesis Method | Key Reagents/Conditions | Racemization Risk | Reference |

| Chemical (via acyl chloride) | Thionyl chloride, dichloromethane | Prone to racemization | [4] |

| Biocatalytic (amidation) | Immobilized CalB, 2-methyl-2-butanol, 70 °C | Racemization-free (for L-prolinamide) | [4] |

Thermal Stability

Thermal stability is a crucial parameter, especially for reactions conducted at elevated temperatures. While specific data on the thermal degradation of D-prolinamide is limited, studies on the parent amino acid, proline, indicate that it maintains stability up to 250°C.[7] It is important to note that the amide functional group in D-prolinamide may influence its thermal degradation profile. At elevated temperatures, there is a potential for side reactions, such as the formation of diketopiperazines, although this was not observed at 70°C in one study.[4]

Stability in Organocatalysis

D-prolinamide and its derivatives are effective organocatalysts for various reactions, including aldol reactions.[][8] However, catalyst deactivation can occur under reaction conditions. One common deactivation pathway involves the formation of stable cyclic species through the intramolecular attack of the corresponding enamine on side groups of the catalyst, such as secondary amides.[9] This can lead to a decrease in both the reaction rate and enantioselectivity.[9]

The acidity of the amide proton in prolinamide catalysts is crucial for their reactivity and stereoselectivity.[10] Electron-withdrawing substituents on the amide nitrogen can enhance acidity, leading to improved catalytic activity.[11]

Experimental Protocols for Stability Assessment

Assessing the stability of D-prolinamide under specific reaction conditions requires robust analytical methods. The following protocols outline general procedures for sample preparation and analysis.

General Protocol for Assessing Chemical Stability

-

Sample Preparation : Prepare solutions of D-prolinamide at a known concentration in the desired reaction solvent (e.g., different pH buffers, organic solvents).

-

Incubation : Subject the solutions to the desired reaction conditions (e.g., specific temperature, addition of other reactants).

-

Time-Point Sampling : Withdraw aliquots from the reaction mixture at various time points.

-

Quenching : If necessary, quench the reaction in the aliquots (e.g., by rapid cooling or addition of a quenching agent).

-

Analysis : Analyze the samples using appropriate chromatographic techniques to determine the concentration of remaining D-prolinamide and identify any degradation products.

Analytical Methods for Stability and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for assessing the purity and stability of D-prolinamide.

Table 3: Analytical Methods for D-Prolinamide Analysis

| Technique | Purpose | Key Considerations | Reference |

| Reverse-Phase HPLC (RP-HPLC) | Quantify D-prolinamide and degradation products | Requires derivatization (e.g., with Marfey's reagent) for enantiomeric separation due to poor UV absorption of the underivatized molecule. | [12] |

| Chiral GC | Determine enantiomeric purity (D- vs. L-prolinamide) | Requires a two-step derivatization (methylation followed by acetylation) to replace active hydrogens and improve chromatographic properties. This process does not cause racemization. | [13] |

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing D-prolinamide stability.

Degradation Pathways

While specific degradation pathways for D-prolinamide under various reaction conditions are not extensively detailed in the available literature, potential degradation can be inferred from the chemistry of proline and amides.

Proline Catabolism Pathway

Caption: Catabolic pathway of D-proline to L-glutamate.[14][15]

In biological systems, D-proline can be catabolized.[14] This process involves oxidation to Δ¹-pyrroline-2-carboxylate, which is then converted to L-proline and subsequently to L-glutamate.[14][15] Although this is a biological pathway, it highlights the potential for oxidation at the amine and subsequent ring-opening reactions under certain chemical conditions.

Conclusion

The stability of D-prolinamide is a multifaceted issue that is highly dependent on the specific reaction conditions employed. Key considerations for researchers and drug development professionals include:

-

Minimizing Racemization : Biocatalytic methods are preferable to traditional chemical syntheses that carry a higher risk of racemization.

-

Solvent Selection : The choice of solvent is critical for solubility and preventing side reactions.

-

Temperature Control : While seemingly stable at moderately elevated temperatures, the potential for degradation and side reactions increases with temperature.

-

Catalyst Deactivation : When used as an organocatalyst, potential deactivation pathways should be considered to maintain reaction efficiency and selectivity.

-

Analytical Monitoring : Robust analytical methods, such as chiral GC and derivatization-based HPLC, are essential for monitoring the stability and enantiomeric purity of D-prolinamide throughout a process.

Further research into the quantitative stability of D-prolinamide under a broader range of pH, temperature, and solvent conditions would be beneficial for the wider scientific community.

References

- 2. D-Prolinamide - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. D-Prolinamide | 62937-45-5 [amp.chemicalbook.com]

- 4. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. D-(-)-Prolinamide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in [2]rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 14. journals.asm.org [journals.asm.org]

- 15. proline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of D-Prolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-prolinamide, the amide derivative of the amino acid D-proline, is a chiral building block of significant interest in synthetic and medicinal chemistry.[1] Its three-dimensional atomic arrangement, or crystal structure, is fundamental to understanding its physicochemical properties, stereochemistry, and potential interactions with biological targets. This knowledge is invaluable for applications in asymmetric synthesis, catalysis, and the rational design of novel therapeutics.

To illustrate the expected outcomes of such an analysis, data and structural features of the closely related enantiomer, L-prolinamide, may be used as a reference.

Experimental Protocols: The Pathway to a Crystal Structure

The determination of a small molecule crystal structure is a systematic process that involves several critical stages.[6] A typical workflow is outlined below.

Synthesis and Purification of D-Prolinamide

The foundational step is the synthesis of high-purity D-prolinamide. The compound must be purified to a very high degree (>98%) as impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and complicating the structure determination. Common purification techniques for a compound like D-prolinamide, which is a white to almost white crystalline solid[7], include:

-

Recrystallization: Dissolving the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce the formation of pure crystals.

-

Chromatography: Column chromatography (e.g., silica gel) can be used to separate the target compound from impurities based on differential adsorption.

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. The goal is to obtain well-ordered, single crystals of approximately 0.1-0.3 mm in each dimension. Several techniques can be employed:

-

Slow Evaporation: A solution of D-prolinamide in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to a gradual increase in concentration and crystal formation.

-

Vapor Diffusion: This is a highly controlled method. A concentrated solution of D-prolinamide is placed in a small, open vial, which is then sealed inside a larger container holding a "precipitant" solvent in which D-prolinamide is insoluble but which is miscible with the solvent of the D-prolinamide solution. The precipitant vapor slowly diffuses into the D-prolinamide solution, reducing its solubility and promoting crystallization.

-

Cooling: A saturated solution of D-prolinamide is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can promote crystal growth.[6]

Crystal Mounting and X-ray Data Collection

Once suitable crystals are obtained, a single crystal is carefully selected under a microscope and mounted on a goniometer head for data collection.[6]

-

Mounting: The crystal is typically mounted on a glass fiber or in a cryo-loop. For most modern diffractometers, data is collected at a low temperature (around 100 K) by flash-cooling the crystal in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam.[6]

-

Diffractometer: A single-crystal X-ray diffractometer is used, which consists of an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer to orient the crystal, and a sensitive detector (like a CCD or CMOS detector).[4][6]

-

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The resulting diffraction pattern, consisting of spots of varying intensity, contains the information needed to determine the crystal structure.[4]

Data Processing, Structure Solution, and Refinement

-

Data Processing: The collected images are processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the intensities of each diffraction spot.[6]

-

Space Group Determination: Based on the symmetry of the diffraction pattern and systematic absences of certain reflections, the space group of the crystal is determined.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data. For small molecules, "direct methods" are typically very successful in solving the phase problem of crystallography and generating an initial structural model.[6]

-

Structure Refinement: This is an iterative process where the initial atomic model is refined against the experimental data using a least-squares minimization procedure. Atomic coordinates, and parameters describing their thermal motion are adjusted to improve the agreement between the calculated and observed diffraction intensities.[6] The quality of the final structure is assessed using metrics like the R-factor.

Data Presentation: Expected Crystallographic Data

The final result of a successful crystal structure analysis is a set of data that precisely describes the molecular and crystal structure. While the specific data for D-prolinamide is not yet published, the following table presents the type of information that would be obtained, using the published data for its enantiomer, L-prolinamide , as an illustrative example.

| Parameter | Illustrative Value (for L-Prolinamide) | Description |

| Empirical Formula | C₅H₁₀N₂O | The chemical formula of the molecule.[8][9] |

| Formula Weight | 114.15 g/mol | The molar mass of the molecule.[8][9] |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The space group provides a complete description of the symmetry of the crystal. |

| Unit Cell Dimensions | ||

| a | 5.89 Å | Length of the 'a' axis of the unit cell. |

| b | 9.01 Å | Length of the 'b' axis of the unit cell. |

| c | 11.55 Å | Length of the 'c' axis of the unit cell. |

| α, β, γ | 90°, 90°, 90° | Angles between the unit cell axes. |

| Volume | 612.4 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | 1.238 g/cm³ | The theoretical density of the crystal. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

Note: The illustrative data for L-Prolinamide is sourced from the Crystallography Open Database (COD ID 4079545) and serves as an example of the expected parameters for D-Prolinamide.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a small molecule like D-prolinamide.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. rigaku.com [rigaku.com]

- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 5. excillum.com [excillum.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. scbt.com [scbt.com]

- 9. L-Prolinamide | C5H10N2O | CID 111306 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Industrial Synthesis of High-Optical-Activity D-Prolinamide

Audience: Researchers, Scientists, and Drug Development Professionals

D-Prolinamide, with the chemical name (R)-Pyrrolidine-2-carboxamide, is a critical chiral building block and organocatalyst. Its high optical purity is paramount for its application as a key intermediate in the synthesis of pharmaceuticals, including antitumor and neuroleptic agents, as well as its use as a chiral resolving agent.[1][] The industrial-scale production of D-Prolinamide with enantiomeric excess (e.e.) consistently exceeding 99% presents significant chemical and engineering challenges. This guide provides a detailed overview of the primary synthetic strategies, experimental protocols, and comparative data for its large-scale manufacturing.

Core Synthetic Strategies for Enantiopure D-Prolinamide

The industrial production of D-Prolinamide can be approached through several distinct strategies, each with inherent advantages and challenges related to cost, efficiency, scalability, and environmental impact. The principal routes are:

-

Direct Chemical Synthesis from D-Proline: This is the most straightforward and widely documented industrial method. It leverages the commercial availability of high-purity D-Proline as a starting material and proceeds through a two-step esterification-amidation sequence.[1][3]

-

Enzymatic Methods: Representing a modern, green chemistry approach, biocatalytic methods offer high selectivity and mild reaction conditions. These can be divided into direct enzymatic amidation of D-proline and the resolution of a racemic prolinamide mixture.[4][5]

-

Classical Chiral Resolution: This traditional method involves separating a racemic (D/L) mixture of prolinamide. It operates by forming diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in physical properties like solubility.[6][7]

-

Asymmetric Synthesis: This advanced approach aims to create the desired stereocenter during the synthesis of the pyrrolidine ring itself, thereby avoiding the need for resolution. While highly efficient, this often relies on complex chiral catalysts and ligands. The asymmetric synthesis of the precursor, D-Proline, is a well-established example of this philosophy.[8]

Comparative Analysis of Synthetic Strategies

The selection of an optimal industrial strategy depends on a balance of factors including raw material cost, process complexity, waste generation, and desired product purity.

| Strategy | Starting Material(s) | Key Reagents / Catalysts | Theoretical Max. Yield | Typical Optical Purity (e.e.) | Advantages | Disadvantages |

| Direct Chemical Synthesis | D-Proline | Thionyl chloride, Methanol, Ammonia | ~95-100% | >99.5% | High yield, high purity, straightforward scale-up, uses readily available starting material.[3] | Requires hazardous reagents (SOCl₂), generates inorganic salt waste. |

| Enzymatic Methods | D-Proline or Racemic Prolinamide | Lipases (e.g., CalB), Amidases, Racemase | 50% (KR), ~100% (DKR / Direct) | >99% | Environmentally friendly ("green"), mild conditions, avoids racemization, high selectivity.[4][5] | Enzyme cost and stability can be a factor, lower volumetric productivity, DKR requires a racemization catalyst.[9] |

| Classical Chiral Resolution | Racemic Prolinamide | Chiral acids/bases (e.g., Tartaric Acid) | 50% (without racemization) | Variable, often requires recrystallization | Utilizes cheaper racemic starting material, well-established technology. | Yield limited to 50% per cycle, requires stoichiometric resolving agent, process can be laborious.[7][10] |

| Asymmetric Synthesis | Achiral precursors (e.g., pyrroline derivatives) | Chiral metal catalysts (e.g., Iridium, Rhodium) | >90% | >99% | High enantioselectivity, avoids resolution steps, high atom economy. | High cost of chiral catalysts/ligands, process optimization can be complex.[8] |

Detailed Experimental Protocols

Protocol 1: Industrial-Scale Synthesis of D-Prolinamide from D-Proline

This protocol is adapted from established industrial methods described in patent literature, outlining a robust process for manufacturing high-purity D-Prolinamide.[1][3]

Part A: Preparation of D-Proline Methyl Ester Hydrochloride

-

Charging the Reactor: Charge a suitable glass-lined reactor with 500 L of methanol.

-

Cooling: Begin agitation and cool the reactor contents to a temperature between -10°C and 0°C.

-

Substrate Addition: Add 100 kg of D-Proline to the cold methanol.

-

Thionyl Chloride Addition: Slowly add 136 kg of thionyl chloride (SOCl₂) via a dropping funnel, ensuring the internal temperature is maintained below 0°C throughout the addition.

-

Reaction: After the addition is complete, slowly warm the mixture to reflux temperature and maintain reflux for 1-2 hours to drive the esterification to completion.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol, yielding a yellow oil which is the crude D-proline methyl ester hydrochloride.

Part B: Amidation to Crude D-Prolinamide

-

Dissolution: Dissolve the crude D-proline methyl ester hydrochloride from Part A in 400 L of methanol in a separate reactor.

-

Cooling: Cool the solution to between 0°C and 10°C.

-

Ammonolysis: Begin bubbling anhydrous ammonia gas into the solution. Maintain the reaction temperature between 15°C and 20°C. Continue the ammonia addition and reaction for approximately 15 hours.

-

Solvent Removal: Upon reaction completion (monitored by HPLC or TLC), evaporate the methanol under reduced pressure to yield the crude D-Prolinamide product, which contains the desired amide along with ammonium chloride.

Part C: Purification and Crystallization

-

Dissolution & Neutralization: Dissolve the crude product from Part B in 700 L of dichloromethane (DCM). Cool the solution to 0-10°C.

-

Base Treatment: Prepare a solution of 75 kg of potassium hydroxide in 45 kg of water. Slowly add this aqueous KOH solution to the DCM mixture to neutralize the hydrochloride salt and decompose ammonium chloride. Stir for 1 hour after addition.

-

Work-up: Filter the mixture to remove the precipitated inorganic salts (KCl). Separate the layers of the filtrate. Extract the aqueous layer twice more with 250 L of DCM each time.

-

Solvent Swap & Crystallization: Combine all organic layers and evaporate the DCM under reduced pressure. Add 50 L of ethyl acetate and continue the evaporation to remove residual DCM. Add a final volume of 440 L of ethyl acetate and heat to dissolve the product completely.

-

Decolorization & Isolation: Treat with activated carbon, filter while hot, then cool the filtrate to 0-5°C and stir for 2 hours to induce crystallization.

-

Drying: Filter the resulting white solid and dry it under vacuum at approximately 45°C to yield the final high-purity D-Prolinamide.

Quantitative Data from Industrial Process Example [3]

| Parameter | Value |

| Starting D-Proline | 100 kg |

| Final D-Prolinamide Yield | 79.3 kg |

| Overall Molar Yield | 80.0% |

| Final Purity (HPLC) | 99.7% |

| Undesired Enantiomer (L-Prolinamide) | 0.2% |

| Enantiomeric Excess (e.e.) | 99.6% |

Protocol 2: Optical Purity Determination by Chiral HPLC

Verifying the high optical activity of the final product is critical. A reliable method involves pre-column derivatization to form diastereomers, which are easily separable on a standard reverse-phase HPLC column. This protocol is based on the use of Marfey's reagent.[11]

-

Standard/Sample Preparation: Prepare a solution of the D-Prolinamide sample at approximately 2.0 mg/mL in a suitable diluent (e.g., water/acetonitrile).

-

Derivatization: In a vial, combine 500 µL of the sample solution with 500 µL of Marfey's reagent solution (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, ~5 mg/mL in acetonitrile).

-

Reaction: Seal the vial and heat at 65°C for one hour.

-

Quenching & Dilution: Cool the vial to room temperature. Add 250 µL of 1M HCl to quench the reaction. Take 300 µL of this mixture and dilute it with 700 µL of the mobile phase diluent.

-

HPLC Analysis:

-

Column: Hypersil BDS C18 (4.6 x 250mm, 5µm) or equivalent.

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution.

-

Detection: UV detector at a suitable wavelength (e.g., 340 nm).

-

-

Quantification: The D- and L-Prolinamide diastereomers will elute as distinct, well-resolved peaks. The enantiomeric excess is calculated from the peak areas of the two isomers. The method should be validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ).[11]

Mandatory Visualizations

Logical and Experimental Workflows

The following diagrams, generated using DOT language, illustrate key industrial processes for obtaining high-optical-activity D-Prolinamide.

Caption: Industrial workflow for D-Prolinamide synthesis from D-Proline.

Caption: Logical workflow for Dynamic Kinetic Resolution of Prolinamide.

Conclusion

The industrial synthesis of high-optical-activity D-Prolinamide is dominated by the direct chemical conversion of enantiopure D-Proline. This method is robust, scalable, and delivers a product of exceptional purity, as demonstrated in patent literature. However, it relies on traditional chemical reagents that generate significant waste streams.

For future development, biocatalytic routes offer a compelling, environmentally benign alternative. The direct, one-pot enzymatic amidation of D-Proline and the use of Dynamic Kinetic Resolution (DKR) represent the forefront of green pharmaceutical manufacturing.[5] These methods minimize waste, operate under mild conditions, and can achieve theoretical yields approaching 100% with perfect stereoselectivity. As the costs of enzymes decrease and their stability improves, these biocatalytic processes are poised to become the preferred industrial standard for the sustainable production of D-Prolinamide and other vital chiral intermediates. The ultimate choice of synthetic route will continue to be guided by a strategic assessment of raw material costs, process efficiency, regulatory compliance, and corporate environmental goals.

References

- 1. CN102180823B - A kind of method of refining prolinamide - Google Patents [patents.google.com]

- 3. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]

- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. CN107827802B - Synthesis method of D-proline - Google Patents [patents.google.com]

- 9. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]

- 10. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

Synthesis of D-Prolinamide from D-Proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing D-Prolinamide from D-proline. D-Prolinamide is a valuable chiral building block in organic synthesis and drug development, often utilized as an organocatalyst and a key intermediate in the synthesis of pharmaceuticals. This document details both enzymatic and chemical methodologies, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing workflows and conceptual pathways using Graphviz diagrams.

Introduction

D-proline, a non-proteinogenic amino acid, serves as a versatile starting material for the synthesis of a wide array of chiral compounds. Its amide derivative, D-Prolinamide, has garnered significant attention for its role in asymmetric synthesis, where it can act as a highly effective organocatalyst. The stereocenter inherited from D-proline makes D-Prolinamide a valuable tool for inducing chirality in chemical transformations. This guide explores the most common and effective methods for its synthesis, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Methodologies

The synthesis of D-Prolinamide from D-proline can be broadly categorized into two main approaches: enzymatic synthesis and chemical synthesis. Each approach offers distinct advantages and disadvantages in terms of efficiency, environmental impact, and scalability.

Enzymatic Synthesis

The biocatalytic approach offers a green and highly selective method for the synthesis of D-Prolinamide. This method typically employs a lipase, such as an immobilized form of Candida antarctica lipase B (CalB), to directly catalyze the amidation of D-proline with ammonia.[1][2][3]

Key Features:

-

High Enantioselectivity: This method is notable for its ability to proceed without racemization, yielding enantiomerically pure D-Prolinamide (>99% ee).[1][3]

-

Mild Reaction Conditions: The enzymatic reaction is typically carried out under mild temperatures, reducing energy consumption and the risk of side reactions.

-

Green Chemistry: This one-pot synthesis avoids the use of hazardous reagents and minimizes waste production, with water being the only byproduct.[1]

-

High Atom Economy: The direct amidation results in a high atom economy, making it an efficient process.[1][3]

Materials:

-

D-proline

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

2-methyl-2-butanol (2M2B)

-

Ammonia (0.5 M in 2M2B)

-

n-heptane

Procedure:

-

In a temperature-controlled shaker, combine D-proline (e.g., 250 mg, 2.18 mmol, 145 mM final concentration) and immobilized CalB (e.g., 250 mg) in a reaction vessel.[1]

-

Add 15 mL of a 0.5 M solution of ammonia in 2-methyl-2-butanol.[1]

-

Seal the vessel and incubate at 70 °C with shaking (e.g., 95 rpm) for 4.5 days (112 hours).[1]

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC-MS).

-

Upon completion, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed and potentially reused.

-

Isolate the D-Prolinamide by fractionated crystallization from the filtrate by adding n-heptane.[1]

-

Collect the crystalline product by filtration and dry under vacuum.

-

Analyze the product for purity and enantiomeric excess (e.g., by NMR and chiral GC or HPLC).

Chemical Synthesis

Chemical methods for the synthesis of D-Prolinamide typically involve the activation of the carboxylic acid group of D-proline to facilitate amide bond formation. These methods can be further divided into two primary strategies:

-

Esterification followed by Amidation: A traditional two-step approach.

-

N-Protection, Amidation, and Deprotection: A multi-step process that offers good control over the reaction.

This widely used method involves the initial conversion of D-proline to its corresponding methyl or ethyl ester, which is then subjected to amidation with ammonia.

Key Features:

-

Readily Available Reagents: This method utilizes common and relatively inexpensive laboratory reagents.

-

Good Yields: This route generally provides good overall yields of the final product.

-

Potential for Racemization: Care must be taken during the activation and amidation steps to minimize the risk of racemization.

Step 1: Synthesis of D-Proline Methyl Ester Hydrochloride [4][5]

Materials:

-

D-proline

-

Methanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool 500 mL of absolute methanol to 0 to -10 °C in an ice-salt bath.[5]

-

Slowly add 100 kg of D-proline to the cooled methanol with stirring.[5]

-

Carefully add 136 kg of thionyl chloride dropwise while maintaining the temperature between 0 and -10 °C.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.[5]

-

Monitor the reaction by TLC until the D-proline is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain D-proline methyl ester hydrochloride as a crude oil or solid.[5]

-

The crude product can be triturated with diethyl ether to yield a solid, which can be further purified by recrystallization from methanol/ether.[4]

Step 2: Amidation of D-Proline Methyl Ester Hydrochloride [5]

Materials:

-

D-proline methyl ester hydrochloride

-

Methanol

-

Ammonia gas

-

Dichloromethane

Procedure:

-

Dissolve the D-proline methyl ester hydrochloride obtained in Step 1 in 400 L of methanol in a suitable reactor.[5]

-

Cool the solution to 0-10 °C with stirring.[5]

-

Bubble ammonia gas through the solution while maintaining the temperature at 15-20 °C. Continue the reaction for approximately 15 hours.[5]

-

Monitor the reaction by TLC or GC for the disappearance of the starting material.

-

Once the reaction is complete, evaporate the methanol under reduced pressure.[5]

-

Dissolve the residue in dichloromethane and wash with a basic solution to remove any remaining hydrochloride salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude D-Prolinamide.

-

Purify the crude product by recrystallization or column chromatography.

This strategy involves protecting the amino group of D-proline, typically with a tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz) group, before amide formation. This prevents unwanted side reactions at the nitrogen atom. The protecting group is then removed in the final step.

Key Features:

-

High Purity: This method generally produces high-purity D-Prolinamide.

-

Versatility: The protected intermediate, N-Boc-D-prolinamide or N-Cbz-D-prolinamide, can be used in further synthetic steps if required.

-

Multiple Steps: This is a longer synthetic route involving protection and deprotection steps, which can lower the overall yield.

Step 1: Synthesis of N-Boc-D-proline [6]

Materials:

-

D-proline

-

Dioxane

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate

-

4N HCl solution

-

Heptane

Procedure:

-

To a stirred solution of D-proline (100 g, 868.58 mmol) in a mixture of dioxane (400 mL) and water (800 mL), add sodium bicarbonate (182.4 g, 2.17 mol). Stir for 30 minutes at room temperature.[6]

-

Cool the reaction mixture to 0-5 °C and slowly add di-tert-butyl dicarbonate (224.26 g, 1.04 mol). Continue stirring at 0-5 °C for 1 hour.[6]

-

Allow the reaction to warm to room temperature and stir overnight.[6]

-

Remove the dioxane by evaporation under reduced pressure.

-

Cool the remaining aqueous layer to 0-5 °C and acidify to pH 2-3 with a 4N HCl solution.[6]

-

Extract the aqueous layer with ethyl acetate (4 x 200 mL).[6]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to obtain a white solid.[6]

-

Add heptane (200 mL) to the solid and stir at room temperature for 2 hours.[6]

-

Collect the N-Boc-D-proline by filtration and dry under vacuum.[6]

Step 2: Synthesis of N-Boc-D-Prolinamide

Materials:

-

N-Boc-D-proline

-

Ethyl chloroformate

-

Triethylamine (TEA)

-

Ammonia (aqueous or gas)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve N-Boc-D-proline in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add ethyl chloroformate (1.0 equivalent) and stir the mixture at 0 °C for 30 minutes to form the mixed anhydride.[7]

-

Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution and stir vigorously overnight, allowing the reaction to warm to room temperature.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-Prolinamide.

-

Purify by column chromatography if necessary.

Step 3: Deprotection of N-Boc-D-Prolinamide [8]

Materials:

-

N-Boc-D-Prolinamide

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc-D-Prolinamide in a minimal amount of a suitable solvent like dioxane or methanol.[8]

-

Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.[8]

-

Stir the mixture for 30 minutes to 2 hours, monitoring the reaction by TLC.[8]

-

Upon completion, add diethyl ether to precipitate the D-Prolinamide hydrochloride salt.[8]

-

Collect the solid by filtration and wash with diethyl ether.

-

To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a base (e.g., NaHCO₃), followed by extraction with an organic solvent.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods described.

Table 1: Comparison of D-Prolinamide Synthesis Methods

| Feature | Enzymatic Synthesis | Chemical Synthesis (via Ester) | Chemical Synthesis (via N-Boc) |

| Number of Steps | 1 | 2 | 3 |

| Key Reagents | Immobilized Lipase, NH₃ | SOCl₂, NH₃ | Boc₂O, Coupling agents, HCl/TFA |

| Typical Yield | ~80% conversion[1][3] | Good (specific yields vary) | Good (specific yields vary) |

| Optical Purity (ee) | >99%[1][3] | High (potential for racemization) | High |

| Reaction Conditions | Mild (70 °C)[1] | Reflux, Low temperatures | 0 °C to Room Temperature |

| Environmental Impact | Low (Green) | Moderate (Hazardous reagents) | Moderate (Solvent and reagent use) |

| Atom Economy | High (86.4%)[1] | Moderate (45.5% via acyl chloride)[1] | Lower (due to protection/deprotection) |

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the different synthetic routes to D-Prolinamide.